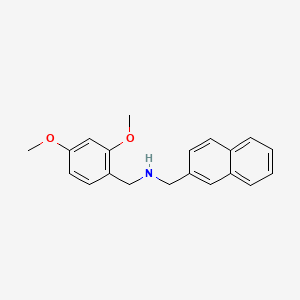

(2,4-dimethoxybenzyl)(2-naphthylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,4-dimethoxybenzyl)(2-naphthylmethyl)amine, commonly known as DMN, is a chemical compound that is widely used in scientific research. It is a psychoactive drug that is known to produce hallucinogenic effects in humans. DMN belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as mescaline and 2C-B.

Wirkmechanismus

The exact mechanism of action of DMN is not fully understood. However, it is believed to act as a partial agonist of the serotonin 2A receptor (5-HT2A). This receptor is involved in the regulation of mood, perception, and cognition. DMN is also known to affect other neurotransmitter systems such as dopamine and norepinephrine.

Biochemical and Physiological Effects:

DMN has been shown to produce a range of biochemical and physiological effects. It is known to increase heart rate, blood pressure, and body temperature. It also produces changes in brain activity, including increased activity in the visual cortex and decreased activity in the default mode network.

Vorteile Und Einschränkungen Für Laborexperimente

DMN has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also known to produce consistent effects across different individuals, making it useful for studying the neural mechanisms underlying hallucinogenic effects. However, DMN also has some limitations. It is a psychoactive compound that can produce potentially harmful effects in humans, making it difficult to conduct studies in a safe and ethical manner.

Zukünftige Richtungen

There are several future directions for research on DMN. One area of interest is the potential therapeutic applications of DMN. Studies have shown that psychoactive compounds such as LSD and psilocybin may have therapeutic effects for conditions such as depression and anxiety. DMN may also have similar therapeutic potential. Another area of interest is the development of new psychoactive compounds based on the structure of DMN. These compounds may have unique psychoactive effects and could be useful for studying the neural mechanisms underlying hallucinogenic effects.

Synthesemethoden

The synthesis of DMN involves the reaction between 2,4-dimethoxybenzaldehyde and 2-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields DMN as a white crystalline powder with a melting point of 173-174°C.

Wissenschaftliche Forschungsanwendungen

DMN has been widely used in scientific research to study its psychoactive effects on the brain. It is known to produce hallucinogenic effects similar to those of other psychoactive compounds such as LSD and psilocybin. DMN has been used in studies to investigate the neural mechanisms underlying the subjective effects of hallucinogens.

Eigenschaften

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-22-19-10-9-18(20(12-19)23-2)14-21-13-15-7-8-16-5-3-4-6-17(16)11-15/h3-12,21H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWXUYGKDQRTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)

![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)

![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)

![4-chloro-3-{[(2-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5752395.png)

![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)

![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)